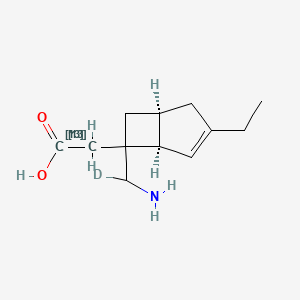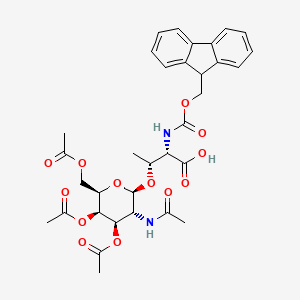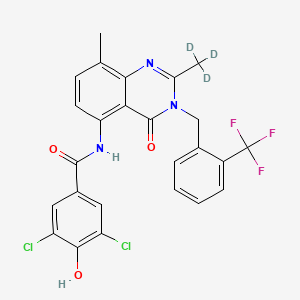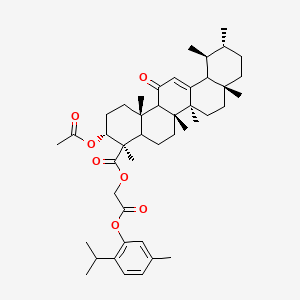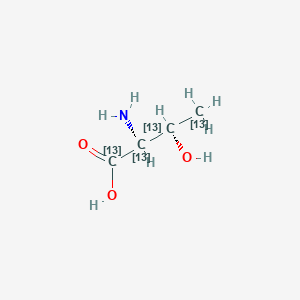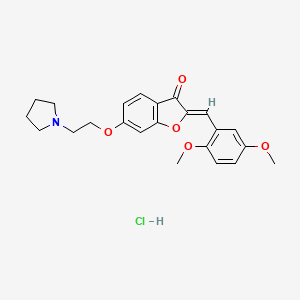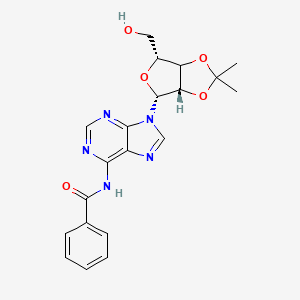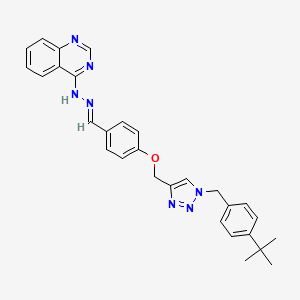
Met/pdgfra-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Met/pdgfra-IN-2 is a compound that serves as an inhibitor of the MET and platelet-derived growth factor receptor alpha (PDGFRA) proteins. These proteins are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibiting these proteins can be beneficial in treating certain types of cancer, as they are often overexpressed or mutated in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Met/pdgfra-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions such as temperature and pH .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using automated equipment to ensure consistency and purity. This process would include rigorous quality control measures to ensure that the final product meets the required specifications for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Met/pdgfra-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the final product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Met/pdgfra-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MET and PDGFRA proteins and their role in various chemical processes.
Biology: Used to investigate the biological pathways involving MET and PDGFRA proteins and their impact on cell growth and differentiation.
Medicine: Used in the development of targeted therapies for cancers that overexpress or have mutations in MET and PDGFRA proteins. .
Wirkmechanismus
Met/pdgfra-IN-2 exerts its effects by binding to the MET and PDGFRA proteins, inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways that promote cell growth, survival, and differentiation. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known inhibitor of PDGFRA and other tyrosine kinases, used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Another tyrosine kinase inhibitor that targets multiple receptors, including PDGFRA, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Crenolanib: A selective inhibitor of PDGFRA, used in clinical trials for the treatment of various cancers.
Uniqueness
Met/pdgfra-IN-2 is unique in its dual inhibition of both MET and PDGFRA proteins, making it a versatile compound for targeting cancers that involve these proteins. Its ability to induce apoptosis and inhibit cell proliferation in MET-positive cells sets it apart from other inhibitors that may only target one of these proteins .
Eigenschaften
Molekularformel |
C29H29N7O |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
N-[(E)-[4-[[1-[(4-tert-butylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C29H29N7O/c1-29(2,3)23-12-8-22(9-13-23)17-36-18-24(33-35-36)19-37-25-14-10-21(11-15-25)16-32-34-28-26-6-4-5-7-27(26)30-20-31-28/h4-16,18,20H,17,19H2,1-3H3,(H,30,31,34)/b32-16+ |
InChI-Schlüssel |
KSSCDIVAUZWVFC-KPGMTVGESA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

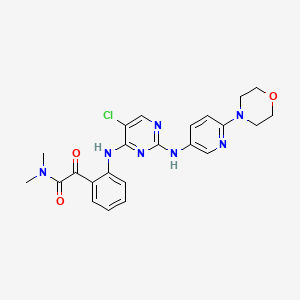
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
